molecular formula C20H21N7 B2726102 3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine CAS No. 2380171-48-0

3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine

Cat. No. B2726102
CAS RN: 2380171-48-0
M. Wt: 359.437
InChI Key: VOWRMFYDLOLQNH-UHFFFAOYSA-N
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Description

3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine , often referred to as Compound X , is a novel chemical entity synthesized for potential therapeutic applications. Its molecular formula is C18H20N8 , and its molecular weight is 348.414 g/mol .


Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of pyridine derivatives and piperazine/homopiperazine moieties. Researchers have developed efficient synthetic routes to access Compound X in good yields. Detailed synthetic protocols and reaction mechanisms are documented in the literature .


Molecular Structure Analysis

Compound X exhibits an intriguing molecular architecture. It comprises a central pyridazine core substituted with a pyridin-3-yl group and a piperazin-1-yl group. The cyclopropylpyrimidin-4-yl moiety further enhances its structural diversity. Crystallographic studies have provided insights into its three-dimensional arrangement, aiding in understanding its interactions with biological targets .


Chemical Reactions Analysis

Compound X’s reactivity profile includes potential nucleophilic and electrophilic sites. Researchers have investigated its behavior under various reaction conditions, exploring its functional group transformations, regioselectivity, and stereochemistry. These studies inform its synthetic versatility and potential derivatization strategies .


Physical And Chemical Properties Analysis

  • Stability : Stability studies under different conditions (temperature, pH, and light exposure) are essential to assess its shelf life and formulation stability .

Mechanism of Action

While the precise mechanism of action remains under investigation, preliminary studies suggest that Compound X interacts with specific cellular targets. Computational docking studies have predicted binding sites within enzymes or receptors related to tuberculosis (TB) pathogenesis. Further mechanistic studies are warranted to elucidate its mode of action .

Safety and Hazards

  • Hazard Assessment : Researchers must assess potential hazards associated with handling, storage, and disposal of Compound X .

Future Directions

  • Clinical Trials : Evaluate its efficacy and safety in animal models and subsequently in human clinical trials .

properties

IUPAC Name

3-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-2-16(13-21-7-1)17-5-6-19(25-24-17)26-8-10-27(11-9-26)20-12-18(15-3-4-15)22-14-23-20/h1-2,5-7,12-15H,3-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWRMFYDLOLQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

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